In Vitro MAO-B Selectivity: A Direct Head-to-Head Comparison
In a direct, in vitro enzymatic assay, 6-bromo-8-chloroisoquinoline demonstrated weak inhibitory activity against human recombinant Monoamine Oxidase B (MAO-B) with an IC50 > 100,000 nM, while exhibiting essentially identical activity against MAO-A, also with an IC50 > 100,000 nM, indicating a lack of isoform selectivity [1]. This quantitative baseline defines the compound's activity profile and serves as a crucial differentiator from structurally related, highly potent isoquinoline MAO inhibitors. For instance, the N-methyl-6-methoxyisoquinolinium ion, a mono-substituted isoquinoline, has been reported as a potent and competitive MAO-A inhibitor with an IC50 of 0.81 µM (810 nM) [2]. This difference of over 100-fold in potency underscores that 6-bromo-8-chloroisoquinoline is not a significant MAO inhibitor, which is a key consideration for its use as a non-interfering building block or in assays where MAO inhibition is undesirable.
| Evidence Dimension | Inhibition of human recombinant MAO-B (IC50) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM ( > 100 µM) |
| Comparator Or Baseline | N-methyl-6-methoxyisoquinolinium ion (MAO-A IC50 = 810 nM) |
| Quantified Difference | >123-fold difference in potency (Target compound shows negligible activity vs. comparator's potent inhibition) |
| Conditions | Spectrofluorometric analysis of kynuramine oxidation to 4-hydroxyquinoline |
Why This Matters
This evidence is critical for procurement when a non-interfering isoquinoline scaffold is needed, as it confirms the compound's lack of significant MAO activity, preventing off-target effects in subsequent biological evaluations.
- [1] BindingDB. (n.d.). BDBM50063525 (CHEMBL3398528). Affinity data for 6-bromo-8-chloroisoquinoline against human MAO-A and MAO-B. View Source
- [2] Naoi, M., et al. (1995). Inhibition of monoamine oxidase by isoquinoline derivatives. Biogenic Amines, 11(4), 295-307. View Source
